Prednison-21-Sulfatester-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a prodrug of prednisolone, an adrenocortical steroid with potent anti-inflammatory and immunosuppressive properties . This compound is primarily used in medical applications due to its ability to modulate the immune response and reduce inflammation.

Wissenschaftliche Forschungsanwendungen

Prednisone 21-Sulfate Ester Sodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of glucocorticoids.

Biology: The compound is used in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

Medicine: It is utilized in the development of new anti-inflammatory and immunosuppressive therapies.

Industry: The compound is employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other glucocorticoids

Wirkmechanismus

Target of Action

Prednisone 21-Sulfate Ester Sodium Salt, like its parent compound Prednisone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .

Mode of Action

Prednisone 21-Sulfate Ester Sodium Salt binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

Prednisone 21-Sulfate Ester Sodium Salt affects several biochemical pathways. It is metabolized in the liver to its active form, prednisolone . Prednisolone then exerts its effects by modulating a variety of ion channels, transporters, and enzymes . The modulation of these biochemical pathways leads to downstream effects such as decreased inflammation and immune response .

Pharmacokinetics

Prednisone 21-Sulfate Ester Sodium Salt shares similar pharmacokinetic properties with Prednisone. Prednisone is absorbed in the body with a bioavailability of 50% to 90% . It is metabolized in the liver to its active form, prednisolone . The elimination half-life of Prednisone is approximately 2 to 3 hours . These properties influence the bioavailability of Prednisone 21-Sulfate Ester Sodium Salt.

Result of Action

The binding of Prednisone 21-Sulfate Ester Sodium Salt to the glucocorticoid receptor leads to a decrease in inflammation and suppression of the immune system . This results in molecular and cellular effects such as reduced leukocyte migration, decreased capillary permeability, and reduced lymphatic system activity .

Action Environment

The action of Prednisone 21-Sulfate Ester Sodium Salt can be influenced by various environmental factors. For instance, the conversion of Prednisone to Prednisolone may be impaired in patients with liver disease . Additionally, steroid salts like Prednisone 21-Sulfate Ester Sodium Salt are usually highly water-soluble and can be administered intravenously . This property can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Prednisone 21-Sulfate Ester Sodium Salt is a potential colon-specific prodrug of prednisolone .

Cellular Effects

The cellular effects of Prednisone 21-Sulfate Ester Sodium Salt are largely due to its role as a prodrug of prednisolone . Prednisolone is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Prednisone 21-Sulfate Ester Sodium Salt involves its conversion to prednisolone in the body . Prednisolone exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Prednisone 21-Sulfate Ester Sodium Salt has been investigated as a colon-specific prodrug of prednisolone using rats as test animals

Metabolic Pathways

Prednisone is metabolized to various compounds in the body, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV)

Vorbereitungsmethoden

The synthesis of Prednisone 21-Sulfate Ester Sodium Salt involves the esterification of prednisone with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require mild temperatures and controlled pH to ensure the stability of the ester bond . Industrial production methods often involve large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Prednisone 21-Sulfate Ester Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release prednisone and sulfuric acid.

Oxidation: The compound can be oxidized to form various metabolites, including prednisolone.

Reduction: Reduction reactions can convert the compound back to its parent steroid, prednisone.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are prednisone, prednisolone, and their respective metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Prednisone 21-Sulfate Ester Sodium Salt include:

Prednisolone 21-Sulfate Ester Sodium Salt: Another prodrug of prednisolone with similar anti-inflammatory properties.

Dexamethasone 21-Phosphate: A glucocorticoid with a phosphate ester at the C21 position, used for its potent anti-inflammatory effects.

Hydrocortisone 21-Sulfate: A sulfate ester of hydrocortisone, used in various inflammatory conditions

Prednisone 21-Sulfate Ester Sodium Salt is unique due to its specific esterification at the C21 position, which enhances its solubility and bioavailability compared to its parent compound, prednisone .

Eigenschaften

CAS-Nummer |

113092-08-3 |

|---|---|

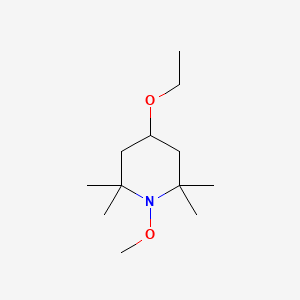

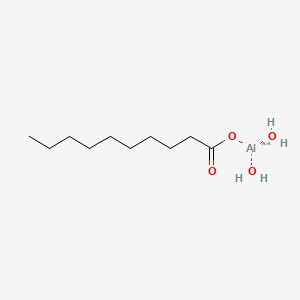

Molekularformel |

C21H25NaO8S |

Molekulargewicht |

460.5 g/mol |

IUPAC-Name |

sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1 |

InChI-Schlüssel |

ZMVGUXHVPPAVPS-HNGAPHHWSA-M |

SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na] |

Isomerische SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+] |

Kanonische SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+] |

Synonyme |

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)